PRMT3 Cellular Target Engagement: The Sole Verified Biological Data Point
The only publicly available quantitative activity measurement for 2‑(4‑acetylpiperazin‑1‑yl)‑4‑methylpyrido[2,3‑b]pyrazin‑3(4H)‑one is a cellular thermal shift binding assay (CETSA‑type) performed in HEK293 cells expressing ePL‑tagged human PRMT3 methyltransferase domain (residues 211‑531). The compound produced an EC₅₀ of 1.30 × 10³ nM (1.3 μM) for protein stabilization [1]. This is a cell‑based target engagement readout, not an enzymatic inhibition measurement. No other target, selectivity, or potency data exist for this compound in the primary literature or curated databases. The published literature on potent PRMT3 allosteric inhibitors (e.g., Kaniskan et al., J. Med. Chem. 2018, compounds with IC₅₀ ∼10–36 nM in enzymatic assays) describes structurally distinct chemotypes that are not directly comparable to this compound due to fundamentally different assay formats (enzymatic IC₅₀ vs. cellular thermal shift EC₅₀) and chemical scaffolds [2].
| Evidence Dimension | PRMT3 target engagement (cellular thermal shift assay) |
|---|---|
| Target Compound Data | EC₅₀ = 1.30 × 10³ nM (1.3 μM) |
| Comparator Or Baseline | No direct comparator exists in the same assay format. Structurally distinct PRMT3 allosteric inhibitors (Kaniskan compound 4) show enzymatic IC₅₀ = 10–36 nM, but cross‑assay comparison is not valid. |
| Quantified Difference | Not calculable; assay formats are not equivalent. |
| Conditions | HEK293 cells, ePL‑tagged human PRMT3 (211‑531), InCELL hunter assay, 6 h incubation. |
Why This Matters
This is the only verified biological activity data point for procurement: it confirms the compound engages PRMT3 in a cellular context at low‑micromolar concentrations, but the absence of comparator or selectivity data prevents any claim of superiority over analogs.
- [1] BindingDB. BDBM50247349 (CHEMBL4072005). EC₅₀: 1.30E+3 nM. Assay: Binding affinity to ePL‑tagged human PRMT3 methyltransferase domain (211‑531) expressed in HEK293 cells assessed as protein stabilization. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 View Source
- [2] Kaniskan HÜ, Eram MS, Zhao K, Szewczyk MM, Yang X, Schmidt K, et al. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). J Med Chem. 2018;61(3):1204‑1217. doi:10.1021/acs.jmedchem.7b01674. View Source
